4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide
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Overview
Description
4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a sulfonyl piperazine moiety. It is often studied for its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amine group is sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl piperazine moiety.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using an appropriate ethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid: A related compound with similar structural features.
Uniqueness
4-chloro-N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide core and sulfonyl piperazine moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-3-28-19-9-8-17(29(26,27)24-12-10-23(2)11-13-24)14-18(19)22-20(25)15-4-6-16(21)7-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFNHINEDLDLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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